molecular formula C19H17N3OS B2418169 2-(ethylsulfanyl)-3-(4-methylphenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one CAS No. 536704-93-5

2-(ethylsulfanyl)-3-(4-methylphenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one

Cat. No.: B2418169
CAS No.: 536704-93-5
M. Wt: 335.43
InChI Key: VWYXENCTSVJJDE-UHFFFAOYSA-N
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Description

2-(ethylsulfanyl)-3-(4-methylphenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structural features, holds promise for various scientific research applications.

Properties

IUPAC Name

2-ethylsulfanyl-3-(4-methylphenyl)-5H-pyrimido[5,4-b]indol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3OS/c1-3-24-19-21-16-14-6-4-5-7-15(14)20-17(16)18(23)22(19)13-10-8-12(2)9-11-13/h4-11,20H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWYXENCTSVJJDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC2=C(C(=O)N1C3=CC=C(C=C3)C)NC4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylsulfanyl)-3-(4-methylphenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(ethylsulfanyl)-3-(4-methylphenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(ethylsulfanyl)-3-(4-methylphenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cell signaling, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(ethylsulfanyl)-3-(4-methylphenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one stands out due to its unique structural features, which confer specific biological activities not observed in other similar compounds.

Biological Activity

2-(ethylsulfanyl)-3-(4-methylphenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a complex heterocyclic compound that has garnered attention for its potential biological activities. This compound features a pyrimidine and indole moiety, which are known for their diverse pharmacological properties. The presence of the ethylsulfanyl group and the 4-methylphenyl substituent enhances its lipophilicity and reactivity, potentially influencing its pharmacokinetic profile.

1. Serotonin Receptor Modulation

Preliminary studies indicate that derivatives similar to this compound exhibit significant biological activity as serotonin receptor modulators . Specifically, these compounds have been shown to act as agonists for the 5-HT_2C receptor , which plays a crucial role in mood regulation and appetite control .

2. Anticancer Properties

Research has suggested that this compound may possess anticancer properties by targeting specific pathways involved in tumor growth and metastasis. For instance, studies on structurally similar compounds have demonstrated their ability to inhibit various protein kinases associated with cancer progression . The potential for this compound to act on multiple biological targets makes it a promising candidate for further investigation in cancer therapeutics.

3. Kinase Inhibition Studies

In a study evaluating the inhibitory potency of pyrimido[5,4-b]indol-4-amines against several kinases (CDK5/p25, CK1δ/ε, DYRK1A, and GSK-3α/β), it was found that certain derivatives exhibited micromolar range IC50 values against these targets . This suggests that this compound could similarly affect kinase activity.

Table of Biological Activities

Activity TypeTarget/MechanismReference
Serotonin Receptor Modulation5-HT_2C receptor
Anticancer ActivityVarious protein kinases
Kinase InhibitionCDK5/p25, CK1δ/ε, DYRK1A

Case Study: Anticancer Potential

A study investigating the anticancer properties of pyrimido[5,4-b]indol-4-amine derivatives found that compounds with structural similarities to this compound inhibited cancer cell proliferation effectively. The research highlighted the significance of substituents on the indole ring in enhancing biological activity against various cancer cell lines .

In vitro Studies

In vitro assays have demonstrated that compounds within this chemical class can exhibit antibacterial and antimycobacterial activities. For example, studies on related pyrimidinones showed significant inhibition against both Gram-positive and Gram-negative bacteria . This suggests that this compound may also have potential applications in antimicrobial therapy.

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